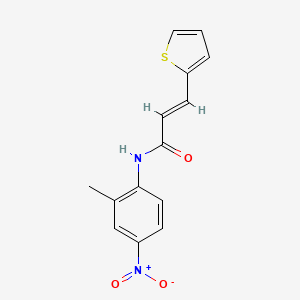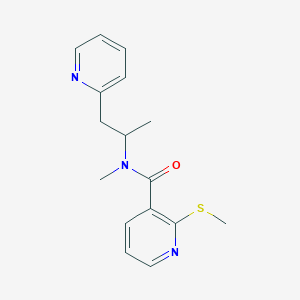![molecular formula C20H23N3OS B5314583 [4-(2-phenylethyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol](/img/structure/B5314583.png)
[4-(2-phenylethyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-phenylethyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique molecular structure, which makes it an ideal candidate for drug development.
科学的研究の応用
[4-(2-phenylethyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol has several potential applications in the field of medicinal chemistry. It has been shown to exhibit potent activity against several disease targets, including cancer, inflammation, and neurological disorders. This compound has also been found to have antibacterial and antifungal properties.
作用機序
The mechanism of action of [4-(2-phenylethyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors involved in disease processes. For example, this compound has been found to inhibit the activity of the protein kinase CK2, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
[4-(2-phenylethyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and modulate neurotransmitter release in the brain. This compound has also been found to have a low toxicity profile, making it a promising candidate for drug development.
実験室実験の利点と制限
One of the main advantages of [4-(2-phenylethyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol is its unique molecular structure, which makes it an ideal candidate for drug development. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on [4-(2-phenylethyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol. One area of focus could be the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of research could be the investigation of the compound's potential as a therapeutic agent for specific disease targets, such as cancer or neurological disorders. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and its effects on various biochemical and physiological processes.
合成法
The synthesis of [4-(2-phenylethyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol involves several steps. The first step involves the preparation of the key intermediate, which is a thienopyrimidine derivative. This is achieved by the reaction of 2-aminopyridine with 2-bromo-5-chlorothiophene in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions, including the addition of a piperidine ring and the introduction of a phenethyl group, to yield the final product.
特性
IUPAC Name |
[4-(2-phenylethyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c24-14-20(8-6-16-4-2-1-3-5-16)9-11-23(12-10-20)18-17-7-13-25-19(17)22-15-21-18/h1-5,7,13,15,24H,6,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYQYLVXBANXRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCC2=CC=CC=C2)CO)C3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline](/img/structure/B5314510.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B5314524.png)
![(2S)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(1H-tetrazol-1-yl)propanamide](/img/structure/B5314526.png)


![4-(4-fluorophenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5314542.png)
![N-(4-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5314549.png)
![2-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5314552.png)
![N-(2-methoxy-1-methylethyl)-1-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)piperidine-4-carboxamide](/img/structure/B5314566.png)
![5-cyano-2-methyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5314574.png)

![3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5314591.png)
![4-benzyl-3-ethyl-1-[(3-hydroxypyridin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5314608.png)